molecular formula C14H18Cl2N2 B13848453 Ethyl Viologen-d8 Dichloride (rings-d8)

Ethyl Viologen-d8 Dichloride (rings-d8)

Cat. No.: B13848453
M. Wt: 293.3 g/mol
InChI Key: HPQUPDZQGFPUGU-ZYNYSASXSA-L
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Description

Ethyl Viologen-d8 Dichloride (rings-d8) is a deuterated derivative of ethyl viologen, a bipyridinium compound. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the bipyridinium rings. The deuterated form is often used in scientific research to study various properties and reactions due to its stability and unique isotopic labeling .

Preparation Methods

The synthesis of Ethyl Viologen-d8 Dichloride (rings-d8) typically involves the reaction of deuterated bipyridine with ethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Ethyl Viologen-d8 Dichloride (rings-d8) undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can be reduced to form radical cations and further oxidized to form dications.

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically leads to the formation of radical cations, while oxidation results in dications .

Scientific Research Applications

Ethyl Viologen-d8 Dichloride (rings-d8) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl Viologen-d8 Dichloride (rings-d8) involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. Its molecular targets include various enzymes and proteins involved in redox processes. The pathways involved often relate to the modulation of oxidative stress and electron transfer chains .

Comparison with Similar Compounds

Ethyl Viologen-d8 Dichloride (rings-d8) is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic labeling. Similar compounds include:

    Methyl Viologen: Another bipyridinium compound with similar redox properties but different alkyl substituents.

    Benzyl Viologen: A bipyridinium compound with benzyl groups instead of ethyl groups.

    Propyl Viologen: Similar structure but with propyl groups

These compounds share similar redox properties but differ in their substituents, which can influence their reactivity and applications.

Properties

Molecular Formula

C14H18Cl2N2

Molecular Weight

293.3 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-1-ethyl-4-(2,3,5,6-tetradeuterio-1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride

InChI

InChI=1S/C14H18N2.2ClH/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2/i5D,6D,7D,8D,9D,10D,11D,12D;;

InChI Key

HPQUPDZQGFPUGU-ZYNYSASXSA-L

Isomeric SMILES

[2H]C1=C([N+](=C(C(=C1C2=C(C(=[N+](C(=C2[2H])[2H])CC)[2H])[2H])[2H])[2H])CC)[2H].[Cl-].[Cl-]

Canonical SMILES

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Cl-].[Cl-]

Origin of Product

United States

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